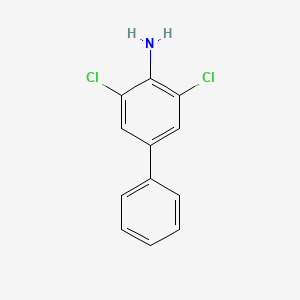
2,6-Dichloro-4-phenylaniline
Übersicht
Beschreibung
2,6-Dichloro-4-phenylaniline is a chemical compound with the CAS Number: 134006-32-9 . It has a molecular weight of 238.12 and its IUPAC name is 3,5-dichloro [1,1’-biphenyl]-4-amine . It is also an analogue of Diclofenac Sodium, a potent and nonselective anti-inflammatory agent .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-phenylaniline is 1S/C12H9Cl2N/c13-10-6-9 (7-11 (14)12 (10)15)8-4-2-1-3-5-8/h1-7H,15H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-phenylaniline are not detailed in the search results, it’s worth noting that related compounds like 2,6-dichloro-4-nitroaniline have been used in the construction of luminescent nanoclusters .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Insecticide Production
2,6-Dichloro-4-phenylaniline is a key intermediate in synthesizing the insecticide fipronil. A study demonstrated an efficient synthesis process with a high total yield of 84.3% (Yang & Chun-ren, 2006).
Electrochemical Oxidation Studies
Research on the electrochemical oxidation of chloroanilines, including 2,6-dichloro-4-phenylaniline, has been conducted to understand their behavior in acetonitrile solution. These studies are vital for applications in electrochemical sensors and other technologies (Kádár et al., 2001).
Pharmaceutical Research
It has been used in the synthesis of compounds with high affinity for the alpha 2-adrenergic receptor, indicating its potential in developing drugs targeting this receptor (Van Dort et al., 1987).
Synthesis of Cyclopropanecarboxamide Derivatives
This compound has been used in the synthesis and biological activity study of cyclopropanecarboxamide derivatives, showing insecticidal and antibacterial activities (Shan, 2008).
Catalysis and Chemical Reactions
Its derivatives have been used in various catalytic and chemical reactions, including the copper-catalyzed N-arylation of N-phenylaniline, indicating its role in facilitating complex chemical processes (Tseng et al., 2011).
Environmental and Analytical Chemistry
Pesticide Degradation Studies
2,6-Dichloro-4-phenylaniline has been studied for its ability to react with phenolic humus constituents, indicating its role in environmental degradation processes and its potential environmental impact (Bollag et al., 1983).
Analytical Chemistry Applications
It has been involved in studies aiming to improve analytical methods, such as the Berthelot reaction for determining ammonium in soil extracts and water, showcasing its utility in enhancing analytical techniques (Rhine et al., 1998).
Wirkmechanismus
Target of Action
The primary target of 2,6-Dichloro-4-phenylaniline is the cyclooxygenase enzymes (COX-1 and COX-2) in human cells . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
2,6-Dichloro-4-phenylaniline acts as a potent and nonselective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain. The IC50 values for human COX-1 and COX-2 are 4 and 1.3 nM respectively .
Safety and Hazards
When handling 2,6-Dichloro-4-phenylaniline, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQHNGXMKRUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-phenylaniline | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

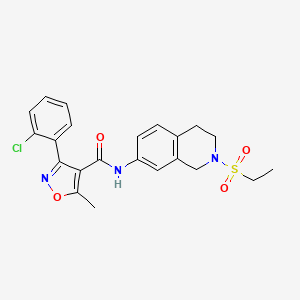
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)
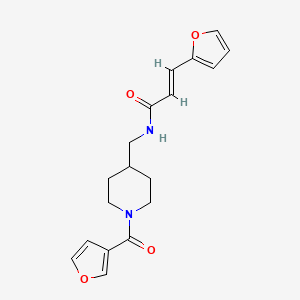
![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)
![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)


![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)
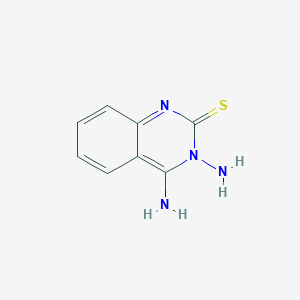
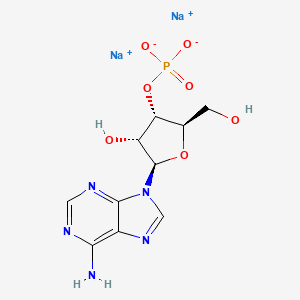
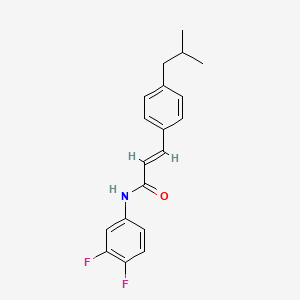

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)
